molecular formula C20H18BrN5O3 B2850868 5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921896-84-6

5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Número de catálogo: B2850868
Número CAS: 921896-84-6
Peso molecular: 456.3
Clave InChI: BUTKUTGHMVVALV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold commonly associated with kinase inhibition and anticancer activity . The compound incorporates three key substituents:

  • 2-methylbenzyl moiety: Contributes hydrophobic interactions and steric bulk.
  • Furan-2-carboxamide ethyl chain: Introduces hydrogen-bonding capacity and modulates solubility.

This structure aligns with pharmacophores known to target ATP-binding pockets in kinases, though its specific biological targets require further validation. Crystallographic studies using software like SHELX could elucidate its 3D conformation and intermolecular interactions.

Propiedades

IUPAC Name

5-bromo-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O3/c1-13-4-2-3-5-14(13)11-25-12-23-18-15(20(25)28)10-24-26(18)9-8-22-19(27)16-6-7-17(21)29-16/h2-7,10,12H,8-9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKUTGHMVVALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.

    Introduction of the Brominated Benzyl Group: This step involves the bromination of a methylbenzyl precursor, followed by its attachment to the pyrazolopyrimidine core.

    Attachment of the Furan Ring: The final step involves the coupling of the furan-2-carboxamide moiety to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the pyrazolopyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The brominated benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the biological pathways and mechanisms involving pyrazolopyrimidine derivatives.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Comparisons

Compound Name Core Structure Substituents (Position) Key Electronic Features
Target Compound Pyrazolo[3,4-d]pyrimidine 5-Br, 2-methylbenzyl (C5), furan-2-carboxamide (C1) Bromo (electron-withdrawing), hydrophobic benzyl, polar carboxamide
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-...]pyrimidine Pyrazolo-pyrimidine 4-Nitrophenyl (C5), phenyl (C3) Nitro (strong EWG), phenyl (hydrophobic)
Rapamycin derivatives Macrolide Variable hydroxyl/methoxy groups Hydrogen-bond donors/acceptors

Key Observations :

  • The 5-bromo substituent in the target compound contrasts with the 4-nitrophenyl group in the analogue from . Bromine’s moderate electron-withdrawing effect may balance reactivity and stability, whereas nitro groups enhance electrophilicity but reduce metabolic stability.

NMR and Spectroscopic Comparisons

Evidence from demonstrates that NMR chemical shifts (e.g., regions A and B in pyrazolo-pyrimidines) are critical for identifying substituent effects. For example:

  • Region A (positions 39–44): In the target compound, the bromo substituent likely deshields adjacent protons, causing downfield shifts compared to non-halogenated analogues.
  • Region B (positions 29–36): The furan carboxamide’s carbonyl group may induce upfield shifts due to electron delocalization, contrasting with nitro groups in , which cause pronounced downfield shifts.

Physicochemical and Bioactivity Trends

Table 2: Property Comparison

Property Target Compound 4-Nitrophenyl Analogue Rapamycin Derivative
Molecular Weight ~500 g/mol (estimated) ~450 g/mol ~900–1000 g/mol
logP ~3.5 (predicted) ~2.8 (nitro reduces lipophilicity) ~4.2 (hydrophobic macrolide)
Solubility (aq.) Moderate (carboxamide enhances) Low (nitro reduces solubility) Poor (macrolide hydrophobicity)
Bioactivity (IC50) Not reported ~50 nM (kinase X inhibition) ~1 nM (mTOR inhibition)

Insights :

  • The furan carboxamide in the target compound improves aqueous solubility relative to the nitro-containing analogue , which may enhance bioavailability.
  • The absence of bioactivity data for the target compound necessitates extrapolation from structural analogues. For instance, bromo-substituted pyrazolo-pyrimidines often exhibit nanomolar IC50 values against kinases like CDK2 or EGFR .

Actividad Biológica

5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound with significant potential for various biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C20_{20}H18_{18}BrN5_5O3_3
  • Molecular Weight: 456.3 g/mol
  • CAS Number: 921896-84-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: The pyrazolo[3,4-d]pyrimidine core is known for its ability to inhibit cell proliferation in cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, such as α-glucosidase.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of related compounds on HeLa and A375 cell lines. The results indicated significant inhibition of cell growth with IC50_{50} values in the low micromolar range:

CompoundCell LineIC50_{50} (µM)
Compound AHeLa0.36
Compound BA3750.25

This suggests that structural modifications can enhance activity against specific cancer types.

Enzyme Inhibition Studies

The compound's potential as an α-glucosidase inhibitor was assessed to explore its application in managing diabetes.

Inhibition Assay Results

In vitro assays demonstrated that the compound effectively inhibits α-glucosidase:

CompoundIC50_{50} (µM)
5-bromo-N-(...)155.4 ± 6.0

This level of inhibition suggests that the compound could be a candidate for further development as an antidiabetic agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases: Compounds with similar structures often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Disruption of Metabolic Pathways: By inhibiting α-glucosidase, this compound may alter glucose metabolism, providing therapeutic benefits in diabetes management.

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[3,4-d]pyrimidinone core. A common approach includes:

  • Coupling reactions : Amide bond formation between the furan-2-carboxamide moiety and the ethylenediamine-linked pyrazolo-pyrimidine intermediate. Reagents like EDCI or DCC are often used for activation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) are preferred to enhance solubility and reaction rates.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance yield and byproduct formation .
    Key intermediates should be purified via column chromatography, and progress monitored using TLC or HPLC .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, particularly distinguishing the pyrazolo-pyrimidine ring protons (δ 7.0–9.0 ppm) and furan carboxamide signals (δ 6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving residual solvents or unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peaks) .

Advanced: How can reaction yields be systematically optimized for this compound?

Yield optimization requires a Design of Experiments (DoE) approach:

  • Variables : Test solvent polarity (DMF vs. THF), temperature (40–100°C), and stoichiometric ratios (1:1 to 1:1.2) .
  • Statistical modeling : Use response surface methodology (RSM) to identify interactions between variables. For example, elevated temperatures in DMF may reduce reaction time but increase decomposition .
  • Workup refinement : Adjust quenching and extraction protocols to minimize product loss.

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, crystallographic data (e.g., bond lengths and angles) can confirm the pyrazolo-pyrimidine ring’s tautomeric form, which NMR alone may not distinguish .
  • Dynamic NMR studies : Variable-temperature NMR can identify rotamers or conformational exchange in the ethylenediamine linker .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinase domains (e.g., EGFR or Aurora kinases), leveraging the pyrazolo-pyrimidine core’s ATP-mimetic properties .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess hydrogen bonding with key residues (e.g., Asp831 in EGFR) .
  • Pharmacophore mapping : Identify critical features (e.g., bromine’s hydrophobic contact) using tools like LigandScout .

Advanced: How can researchers evaluate the compound’s pharmacokinetic and pharmacodynamic properties?

  • In vitro assays :
    • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
  • Cell-based studies :
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ dose-response curves .
    • Target engagement : Western blotting to measure inhibition of downstream kinases (e.g., p-ERK reduction) .

Structural Analysis: What role does X-ray crystallography play in characterizing this compound?

  • Crystal structure determination : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D conformation, including dihedral angles between the furan and pyrazolo-pyrimidine rings, critical for SAR studies .
  • Software tools : SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule structures. Data collection at 100 K minimizes thermal motion artifacts .
  • Validation : Check R-factor (<0.05) and electron density maps (e.g., omit maps for disordered regions) .

Pharmacological Applications: How can biological targets be identified experimentally?

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis or cell-cycle arrest) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.